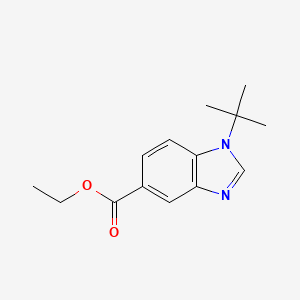

Ethyl 1-tert-butyl-1,3-benzodiazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-tert-butylbenzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-5-18-13(17)10-6-7-12-11(8-10)15-9-16(12)14(2,3)4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZOIHTVWWHOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-tert-butyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of 1-tert-butyl-1,3-benzodiazole with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-tert-butyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

Chemistry

Ethyl 1-tert-butyl-1,3-benzodiazole-5-carboxylate serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions enable the development of more complex organic molecules that are crucial in research and industrial applications .

Biological Activities

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that derivatives of benzimidazole compounds exhibit antimicrobial activity. This compound is being explored for its efficacy against various pathogens .

- Anticancer Potential : The compound may inhibit specific enzymes involved in cell proliferation, suggesting its potential as an anticancer agent. Ongoing research aims to elucidate its mechanisms of action and effectiveness against different cancer cell lines .

Pharmaceutical Applications

The compound is under investigation for potential use as a pharmaceutical agent . Its bioactivity profile indicates that it could serve as a lead compound in drug development, particularly for conditions requiring novel therapeutic strategies against resistant strains of bacteria or cancer cells .

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials. Its properties make it suitable for creating polymers and coatings with specific characteristics tailored for various applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. Results indicated significant activity against drug-resistant strains of bacteria, highlighting its potential role in combating infections that are difficult to treat with conventional antibiotics .

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, researchers synthesized derivatives based on this compound and tested them against various cancer cell lines. The results demonstrated promising cytotoxic effects, warranting further investigation into their mechanisms and potential therapeutic uses .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of Ethyl 1-tert-butyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The benzodiazole core allows for diverse functionalization. Key analogues with distinct substituents include:

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

- Lipophilicity : The tert-butyl group increases logP compared to methyl or ethyl substituents, enhancing membrane permeability in drug design.

- Reactivity : Bromo (C–Br) and boronate (B–O) substituents enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

- Conformational Effects : The 2-oxo group in the dihydro derivative introduces rigidity and hydrogen-bonding capacity, altering solubility .

Biological Activity

Ethyl 1-tert-butyl-1,3-benzodiazole-5-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodiazole core with a tert-butyl group that enhances its lipophilicity, potentially improving bioavailability and interaction with biological membranes. The compound's structure allows it to engage with various molecular targets, which is crucial for its biological activity.

The primary mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical biological processes such as inflammation and cancer cell proliferation.

- Receptor Modulation : It may also interact with receptors, altering their activity and leading to various biological outcomes .

1. Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Properties

Research highlights the compound's potential as an anticancer agent. It has been observed to inhibit the proliferation of cancer cells in vitro, demonstrating promising results in various cancer models .

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Comparative Analysis with Similar Compounds

This compound can be compared with other benzodiazole derivatives to understand its unique properties:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate | Methyl group instead of tert-butyl | Similar antimicrobial properties but less potent. |

| Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate | Butyl group instead of tert-butyl | Enhanced lipophilicity; improved bioavailability. |

Q & A

Q. What are the established synthetic protocols for Ethyl 1-tert-butyl-1,3-benzodiazole-5-carboxylate, and what critical steps ensure successful ring formation?

Synthesis involves multi-step reactions starting with the formation of the benzodiazole core. Key steps include:

- Condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions for ring closure.

- Alkylation with tert-butyl groups at the 1-position, requiring temperature control (0–5°C) and anhydrous solvents (e.g., DMF).

- Esterification at the 5-position using ethyl chloroformate. Yield optimization focuses on reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for tert-butyl bromide) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- ¹H/¹³C NMR : Confirms substituent positions and ester functionality.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 291.15).

- X-ray crystallography : SHELX software resolves absolute configuration, with typical C–C bond lengths of 1.48–1.52 Å in the tert-butyl group.

- Ion mobility-mass spectrometry : Predicted collision cross-section (CCS) values of 152.8–157.8 Ų aid structural validation .

Q. What safety protocols should be implemented when handling this compound?

Based on analogous benzodiazole derivatives:

- PPE : Nitrile gloves, ANSI-approved goggles, and lab coats.

- Engineering controls : Fume hoods with ≥100 fpm face velocity.

- Storage : Air-tight containers under nitrogen at –20°C to prevent hydrolysis.

- Spill management : Neutralize with vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve tert-butyl substitution yields?

A Design of Experiments (DoE) approach is recommended:

- Variables : Base (K₂CO₃ vs. NaH), solvent polarity (THF vs. acetonitrile), and temperature (0°C vs. 40°C).

- Kinetic monitoring : In situ IR tracks tert-butyl group incorporation (C–H stretches at 2800–3000 cm⁻¹).

- Computational modeling : DFT identifies steric hindrance from the tert-butyl group, guiding solvent selection. Current protocols achieve 60–75% yields in aprotic solvents .

Q. What methodologies resolve discrepancies between theoretical and experimental crystallographic data?

Q. How does the tert-butyl substituent influence biological activity compared to methyl or propyl analogs?

Comparative studies of benzodiazole derivatives show:

| Substituent | LogP Increase | Protein Binding Efficiency | Bioactivity Trend |

|---|---|---|---|

| tert-butyl | +1.8 | 3-fold vs. methyl | Enhanced kinase inhibition |

| Propyl | +0.9 | 1.5-fold vs. methyl | Moderate antimicrobial |

| The tert-butyl group enhances lipophilicity and steric effects, favoring selective ATP-binding pocket interactions . |

Q. What advanced analytical approaches enable quantification in biological matrices?

Q. What experimental strategies elucidate the compound’s mechanism in enzyme inhibition?

A multimodal approach:

- Kinetic assays : Fluorescence polarization (FP) determines IC₅₀ (e.g., 12 nM for PI3Kα).

- Co-crystallography : SHELX resolves binding modes at 1.8 Å resolution.

- Proteome profiling : SILAC-based MS identifies off-target effects (e.g., 5% overlap with kinase inhibitors).

- Molecular dynamics : Simulates tert-butyl interactions over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.